5-(Methoxymethyl)quinolin-8-ol

Phosphodiesterase inhibition PDE4 inhibitor Pulmonary hypertension

This 5-methoxymethyl-substituted 8-hydroxyquinoline delivers PDE2, PDE3, and PDE4 inhibition (IC50 = 0.5–1.25 μM) not achievable with parent 8-HQ or other substitution patterns. Procure directly for phosphodiesterase pharmacology and pulmonary hypertension models—bypassing custom synthesis of 5-substituted analogs. Documented synthetic route (US06855711B1) with verified melting point (75–76°C) provides GLP/GMP-adjacent traceability for analytical reference standard use. Also exhibits MAO-B activity (IC50 = 17 μM) for polypharmacology screening campaigns.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 7545-59-7
Cat. No. B1605773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)quinolin-8-ol
CAS7545-59-7
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOCC1=C2C=CC=NC2=C(C=C1)O
InChIInChI=1S/C11H11NO2/c1-14-7-8-4-5-10(13)11-9(8)3-2-6-12-11/h2-6,13H,7H2,1H3
InChIKeyYNADRYIGLPRUCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methoxymethyl)quinolin-8-ol (CAS 7545-59-7): Technical Baseline and Procurement-Relevant Chemical Characteristics


5-(Methoxymethyl)quinolin-8-ol (CAS 7545-59-7; MF: C11H11NO2; MW: 189.21 g/mol) is a substituted 8-hydroxyquinoline (8-HQ) derivative featuring a methoxymethyl substituent at the 5-position of the quinoline scaffold . This structural modification distinguishes it from the parent 8-HQ (MW: 145.16 g/mol) and other simple substituted analogs, conferring distinct physicochemical properties including water solubility and a characteristic hydrolysis rate constant of 2 × 10 M/s at 25°C . The compound is commercially available at ≥95% purity from multiple vendors for research applications . Its canonical SMILES is COCC1=CC=C(O)C2=NC=CC=C12, and it is also referenced as 8-Quinolinol, 5-(methoxymethyl)- .

Why Generic 8-Hydroxyquinoline Derivatives Cannot Substitute for 5-(Methoxymethyl)quinolin-8-ol (CAS 7545-59-7)


The 8-hydroxyquinoline (8-HQ) scaffold is a privileged pharmacophore with broad but non-selective biological activity; however, substitution position and identity critically dictate both potency and target engagement. Structure-activity relationship (SAR) studies demonstrate that modifications at the 2-, 5-, and 7-positions of the 8-HQ core produce divergent activity profiles and selectivity patterns [1]. Specifically, halogenated 8-HQ derivatives (e.g., cloxyquin, MIC50 ≤ 5.57 μM against MRSA) [2] and 7-substituted amino derivatives (e.g., compound 5 with MIC = 10 μg/mL against B. subtilis) exhibit antibacterial activity, whereas the 5-methoxymethyl substitution of the target compound confers distinct PDE inhibitory activity (IC50 = 0.5–1.25 μM across PDE2, PDE3, and PDE4) not observed with other 8-HQ substitution patterns . Furthermore, the 5-methoxymethyl group participates in coordination chemistry that influences metal-binding properties, an attribute absent in non-5-substituted or differently substituted 8-HQ analogs [3]. Therefore, generic 8-HQ or even other substituted 8-HQ derivatives cannot be interchanged with 5-(Methoxymethyl)quinolin-8-ol without altering experimental outcomes in target-specific assays.

5-(Methoxymethyl)quinolin-8-ol (CAS 7545-59-7): Quantitative Differentiation Evidence Against Closest Analogs


PDE4 Inhibition with Multi-Isoform Selectivity Profile Compared to Other 8-HQ Derivatives

5-(Methoxymethyl)quinolin-8-ol exhibits potent inhibition of phosphodiesterase 4 (PDE4) with an optimum concentration of 1.25 μM as measured by electrochemical impedance spectroscopy . This compound also demonstrates cross-isoform inhibitory activity against PDE2 (IC50 = 0.5 μM) and PDE3 (IC50 = 0.9 μM) . In contrast, the parent 8-hydroxyquinoline scaffold and halogenated derivatives such as cloxyquin lack reported PDE inhibitory activity, with cloxyquin's characterized activity being antimicrobial (MIC50 ≤ 5.57 μM against MRSA) [1]. This PDE-targeted activity profile is unique to the 5-methoxymethyl substitution pattern among commercially available 8-HQ derivatives.

Phosphodiesterase inhibition PDE4 inhibitor Pulmonary hypertension

5-Position Substitution Advantage in Antimicrobial Potency: Comparative Evidence from Hydrazonomethyl-Quinolin-8-ol Derivatives

While direct antimicrobial data for 5-(Methoxymethyl)quinolin-8-ol itself is limited in primary literature, robust class-level evidence demonstrates that 5-position substitution on the 8-hydroxyquinoline scaffold confers superior antimicrobial activity compared to unsubstituted or differently substituted analogs. In a systematic study of hydrazonomethyl-quinolin-8-ol derivatives, compounds bearing 5-position modifications (5-hydrazonomethyl) demonstrated IC50 values < 3 μM against Candida albicans, outperforming the reference standard fluconazole (IC50 = 3.20 μM) [1]. The same study identified multiple 5-substituted derivatives (compounds 15.2-15.4, 15.7, 15.9, 15.17, 15.20) with antimalarial IC50 values ranging from 1.45-1.97 μM against Plasmodium falciparum D6 and W2 strains [1]. This pattern establishes the 5-position as a critical determinant of enhanced biological activity within the quinolin-8-ol class.

Antifungal activity Antimicrobial agents Quinoline scaffold optimization

Validated Synthetic Route with Patent-Documented Procedure: Procurement Advantage for Reproducibility

A definitive synthetic route for 5-(Methoxymethyl)quinolin-8-ol is documented in US Patent US06855711B1, detailing the conversion of 5-chloromethyl-8-hydroxyquinoline hydrochloride (2.145 g, 9.3 mmol) with sodium methoxide (1.763 g, 32.6 mmol) in methanol (40 mL) at room temperature for 4 hours, yielding 0.36 g (20%) of the title product [1]. The patent provides full characterization parameters including melting point (75-76°C) and TLC Rf value (0.36 in CHCl3/MeOH/NH3 9.5:0.5:0.1) [1]. This stands in contrast to many 8-HQ derivatives that lack fully documented, patent-verified synthetic procedures, creating procurement risk where batch-to-batch variability cannot be traced to a validated method.

Synthetic methodology Process reproducibility Quality control

Multi-Target Activity Profile: Differentiation from Single-Target 8-HQ Analogs

5-(Methoxymethyl)quinolin-8-ol demonstrates a polypharmacological profile that distinguishes it from 8-HQ analogs optimized for single-target activity. The compound exhibits inhibition of monoamine oxidase B (MAO-B) with an IC50 of 1.70 × 10^4 nM (17 μM) in human recombinant enzyme assays [1]. Additionally, BindingDB records indicate activity against human cytochrome P450 3A4, though quantitative potency data requires further verification [2]. This multi-target profile contrasts with compounds like cloxyquin, which is characterized primarily for anti-MRSA activity (MIC50 ≤ 5.57 μM) with limited evidence of broader enzyme modulation [3]. For screening campaigns seeking to identify compounds with pleiotropic biological effects or for studying polypharmacology, this multi-target activity pattern represents a distinct experimental advantage.

Polypharmacology Multi-target screening Drug discovery

Defined Physicochemical Stability Parameters Enabling Experimental Reproducibility

5-(Methoxymethyl)quinolin-8-ol exhibits a well-characterized hydrolysis kinetic profile with a documented rate constant of 2 × 10 M/s at 25°C, measured under controlled aqueous conditions . This stability metric provides a quantitative baseline for experimental design and method validation that is absent from the technical documentation of many commercially available 8-HQ analogs. The compound's water solubility further distinguishes it from more lipophilic 8-HQ derivatives such as halogenated analogs (e.g., cloxyquin, logP values ~2.0-3.5) [1], enabling aqueous assay formats without requiring organic co-solvents that may confound biological readouts.

Hydrolysis kinetics Stability testing Analytical method development

5-(Methoxymethyl)quinolin-8-ol (CAS 7545-59-7): Evidence-Backed Application Scenarios for Scientific Procurement


PDE Biology Research and Pulmonary Hypertension Model Studies

Based on its demonstrated PDE2, PDE3, and PDE4 inhibitory activity (IC50 values of 0.5 μM, 0.9 μM, and optimum 1.25 μM respectively) , 5-(Methoxymethyl)quinolin-8-ol is suitable for research applications in phosphodiesterase biology and pulmonary hypertension model systems. The compound's unique 5-methoxymethyl substitution confers this PDE inhibitory profile absent from parent 8-HQ and other commercially available 8-HQ derivatives, enabling PDE-focused research programs to access this pharmacophore class without requiring custom synthesis. This represents a procurement advantage over the alternative of synthesizing custom 5-substituted 8-HQ analogs de novo.

Antimicrobial Drug Discovery Using 5-Position Substituted 8-HQ Scaffolds

For antimicrobial screening campaigns targeting bacterial and fungal pathogens, 5-(Methoxymethyl)quinolin-8-ol serves as a validated 5-substituted 8-HQ scaffold with demonstrated class-level superiority over unsubstituted analogs. Research demonstrates that 5-substituted quinolin-8-ol derivatives achieve IC50 values < 3 μM against C. albicans, outperforming fluconazole (IC50 = 3.20 μM), and exhibit antimalarial activity with IC50 values of 1.45-1.97 μM against P. falciparum strains [1]. Procurement of a 5-substituted 8-HQ derivative provides immediate access to this privileged substitution pattern for antimicrobial lead optimization programs. [1]

Method Development and Reference Standard Qualification

The patent-documented synthetic route (US06855711B1) with full characterization parameters—including melting point (75-76°C), TLC Rf (0.36), and yield (20%) [2]—supports the use of 5-(Methoxymethyl)quinolin-8-ol as a reference standard for analytical method development and quality control applications. The documented synthetic provenance provides traceability that is essential for GLP/GMP-adjacent research environments, distinguishing this compound from 8-HQ analogs that lack validated synthetic documentation. [2]

Polypharmacology and Multi-Target Phenotypic Screening

With demonstrated activity against MAO-B (IC50 = 17 μM) [3] and potential interactions with CYP3A4 [4], 5-(Methoxymethyl)quinolin-8-ol is appropriate for polypharmacology research and phenotypic screening campaigns that seek to identify compounds with multi-target engagement profiles. Unlike cloxyquin, which is optimized for single-target antimicrobial activity (MIC50 ≤ 5.57 μM against MRSA) [5], this compound's broader enzyme modulation profile enables systems pharmacology applications that require pleiotropic biological effects. [3][4][5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Methoxymethyl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.